

Application Notes: Achieving Optimal Dispersion of Pigment Violet 23 in Plastics

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Compound of Interest

Compound Name: *Pigment Violet 2*

Cat. No.: *B1143388*

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Introduction

Pigment Violet 23 (PV23), a high-performance organic pigment, is prized in the plastics industry for its intense, vibrant violet shade and excellent light and heat fastness.[1][2][3] However, achieving the full chromatic potential of PV23 is critically dependent on its uniform dispersion throughout the polymer matrix. Poor dispersion can lead to a host of issues including color inconsistencies, reduced tinting strength, and compromised mechanical properties of the final plastic product. These application notes provide a comprehensive guide for researchers and scientists on the experimental setup and protocols for effectively dispersing **Pigment Violet 23** in various plastic systems.

Key Considerations for Dispersion

The successful dispersion of **Pigment Violet 23** hinges on several key factors that must be carefully controlled during the manufacturing process. These include the characteristics of the pigment itself, the choice of polymer, the formulation of the masterbatch, and the processing parameters of the compounding equipment.

- **Pigment Characteristics:** PV23, like many organic pigments, has a tendency to form agglomerates and aggregates due to intermolecular forces.[1] The primary goal of the dispersion process is to break down these clusters into primary particles and ensure they are evenly distributed and stabilized within the plastic. Surface treatment of the pigment can improve its wettability and compatibility with the polymer matrix.

- **Polymer Selection:** The choice of polymer significantly impacts the dispersion process. The viscosity and melting behavior of the plastic will dictate the required processing temperatures and shear forces. PV23 is suitable for a wide range of plastics including polyolefins (polyethylene, polypropylene), PVC, polystyrene, and engineering plastics.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Masterbatch Formulation:** A masterbatch, or color concentrate, is the most common method for introducing pigments into plastics. The formulation of the masterbatch is crucial and typically includes the pigment, a carrier resin compatible with the final plastic, and dispersing agents. Dispersing agents, or dispersants, are additives that aid in the wetting of the pigment particles and help to stabilize them against re-agglomeration.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Carboxylic dispersants have been shown to be effective in enhancing the dispersion of PV23.[\[1\]](#)[\[7\]](#)
- **Processing Parameters:** The compounding process, typically carried out in a twin-screw extruder, is where the dispersion magic happens. Key parameters that must be optimized include temperature profile, screw speed, and residence time.[\[10\]](#) These parameters determine the amount of shear and energy imparted to the material, which is necessary to break down pigment agglomerates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the dispersion of **Pigment Violet 23** in plastics.

Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a **Pigment Violet 23** masterbatch in a polypropylene (PP) carrier resin using a co-rotating twin-screw extruder.

Materials and Equipment:

- **Pigment Violet 23** (pre-dried)
- Polypropylene (PP) homopolymer (powder or pellet form)
- Dispersing agent (e.g., a wax-based or polymeric dispersant)
- Co-rotating twin-screw extruder with gravimetric feeders

- Strand pelletizer
- Hot air oven

Protocol:

- Pre-Drying: Dry the **Pigment Violet 23** and polypropylene carrier resin in a hot air oven at 80°C for 2-4 hours to remove any residual moisture.
- Formulation: Prepare a dry blend of the masterbatch formulation. A typical starting formulation is provided in the table below.
- Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for a polypropylene-based masterbatch is provided in the table below.
- Compounding: Feed the dry blend into the main hopper of the extruder using a gravimetric feeder at a controlled rate.
- Extrusion and Pelletizing: The molten, pigmented polymer will exit the extruder through a die as strands. Cool the strands in a water bath and then feed them into a pelletizer to produce masterbatch pellets.
- Drying: Dry the masterbatch pellets in a hot air oven at 80°C for 2-4 hours.

Data Presentation: Masterbatch Formulation and Extrusion Parameters

Component	Percentage by Weight (%)
Pigment Violet 23	20 - 40
Polypropylene (PP) Carrier Resin	55 - 75
Dispersing Agent	1 - 5

Extruder Zone	Temperature (°C)
Feed Zone	180 - 200
Zone 2	190 - 210
Zone 3	200 - 220
Zone 4	210 - 230
Zone 5 (Die)	220 - 240
Screw Speed (rpm)	200 - 400

Evaluation of Dispersion Quality

Several methods can be used to assess the quality of pigment dispersion. This section details three common techniques: the Filter Pressure Value (FPV) test, microscopic analysis, and color strength measurement.

The FPV test is a quantitative method to determine the degree of dispersion by measuring the pressure increase caused by pigment agglomerates clogging a filter screen in an extruder.[\[11\]](#)
[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials and Equipment:

- Laboratory single-screw extruder with a melt pump and a screen pack assembly
- Pressure transducer
- Test screens of a defined mesh size (e.g., 15 µm)
- Natural (unpigmented) polymer
- Pigmented masterbatch

Protocol:

- Homogenization: First, extrude the natural polymer to establish a baseline pressure.

- **Introduction of Masterbatch:** Introduce a precise amount of the masterbatch into the natural polymer stream.
- **Pressure Monitoring:** Continuously monitor and record the pressure in front of the screen pack as the pigmented polymer melt is forced through it.
- **Data Analysis:** The increase in pressure over time is used to calculate the Filter Pressure Value (FPV), typically expressed in bar/g of pigment. A lower FPV indicates better dispersion.

Data Presentation: Filter Pressure Value Test Parameters

Parameter	Value
Extruder Temperature Profile	Dependent on the polymer (e.g., for HDPE: 190-230°C)
Screw Speed	50 - 100 rpm
Melt Pump Speed	Constant to ensure a consistent flow rate
Screen Mesh Size	15 µm
Masterbatch Concentration	5% in natural polymer

Microscopic analysis allows for the visual assessment of pigment dispersion by examining thin sections of the pigmented plastic.

Materials and Equipment:

- Compression molding press
- Microtome
- Optical microscope with a digital camera
- Image analysis software

Protocol:

- **Sample Preparation:**

- Press a small amount of the pigmented plastic into a thin film (e.g., 50 μm) using a compression molding press at a temperature above the polymer's melting point.
- Alternatively, for harder plastics, use a microtome to cut thin sections (5-10 μm) from a molded part.[\[16\]](#)
- Microscopic Examination: Mount the thin film or section on a microscope slide and examine it under transmitted light.
- Image Analysis: Capture images of the dispersion at various magnifications. Use image analysis software to quantify the size and number of agglomerates.

Color strength is a measure of a pigment's ability to impart color and is directly related to its dispersion quality. Better dispersion leads to higher color strength.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials and Equipment:

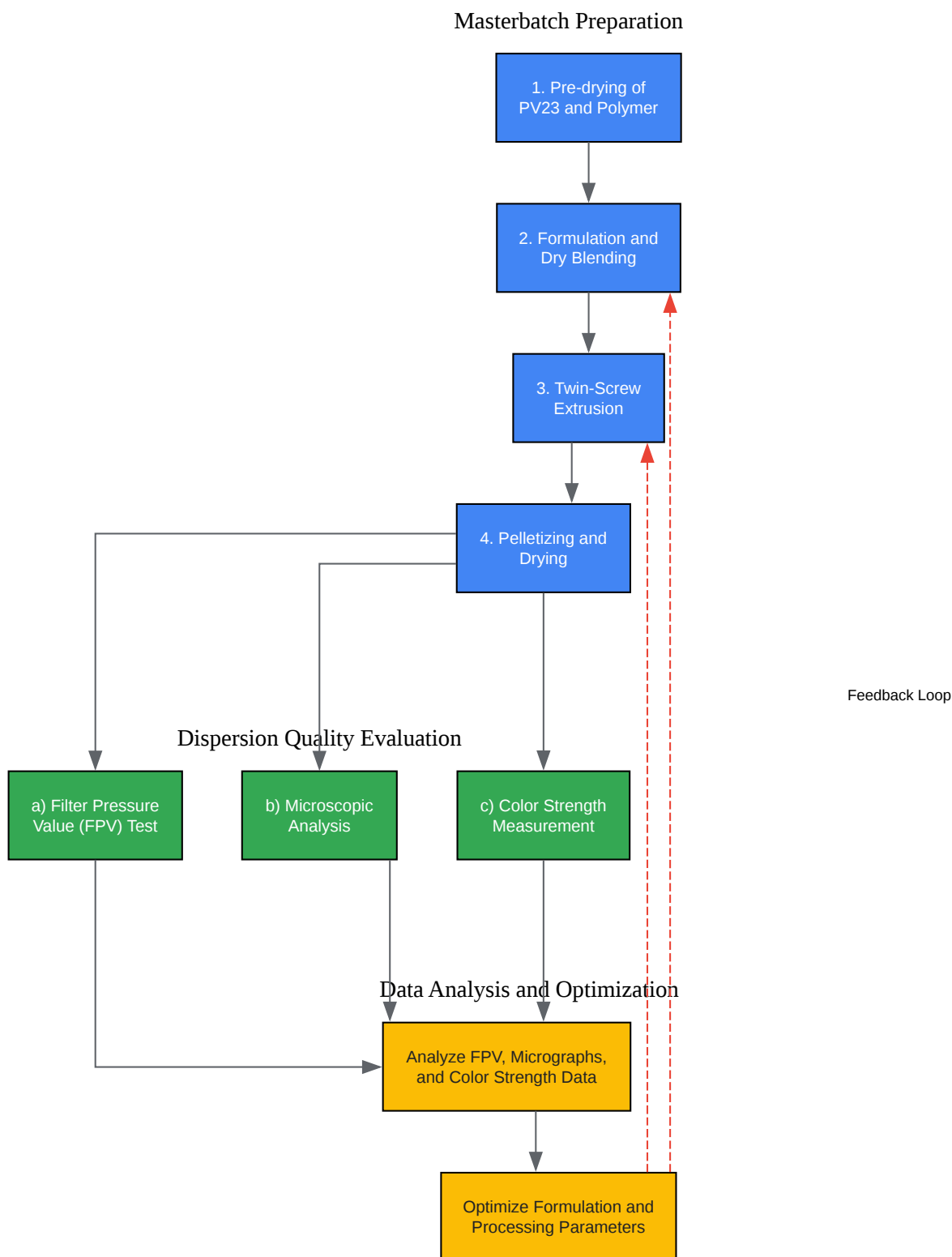
- Injection molding machine
- Spectrophotometer
- White pigment (e.g., TiO_2)
- Natural polymer

Protocol:

- Sample Preparation:
 - Prepare a series of "let-downs" by mixing the pigmented masterbatch with a natural polymer and a standard amount of white pigment. A common ratio is 1 part masterbatch to 2 parts natural polymer and 0.5 parts TiO_2 .
 - Injection mold the let-down samples into standard color plaques.
- Spectrophotometer Measurement:
 - Calibrate the spectrophotometer according to the manufacturer's instructions.

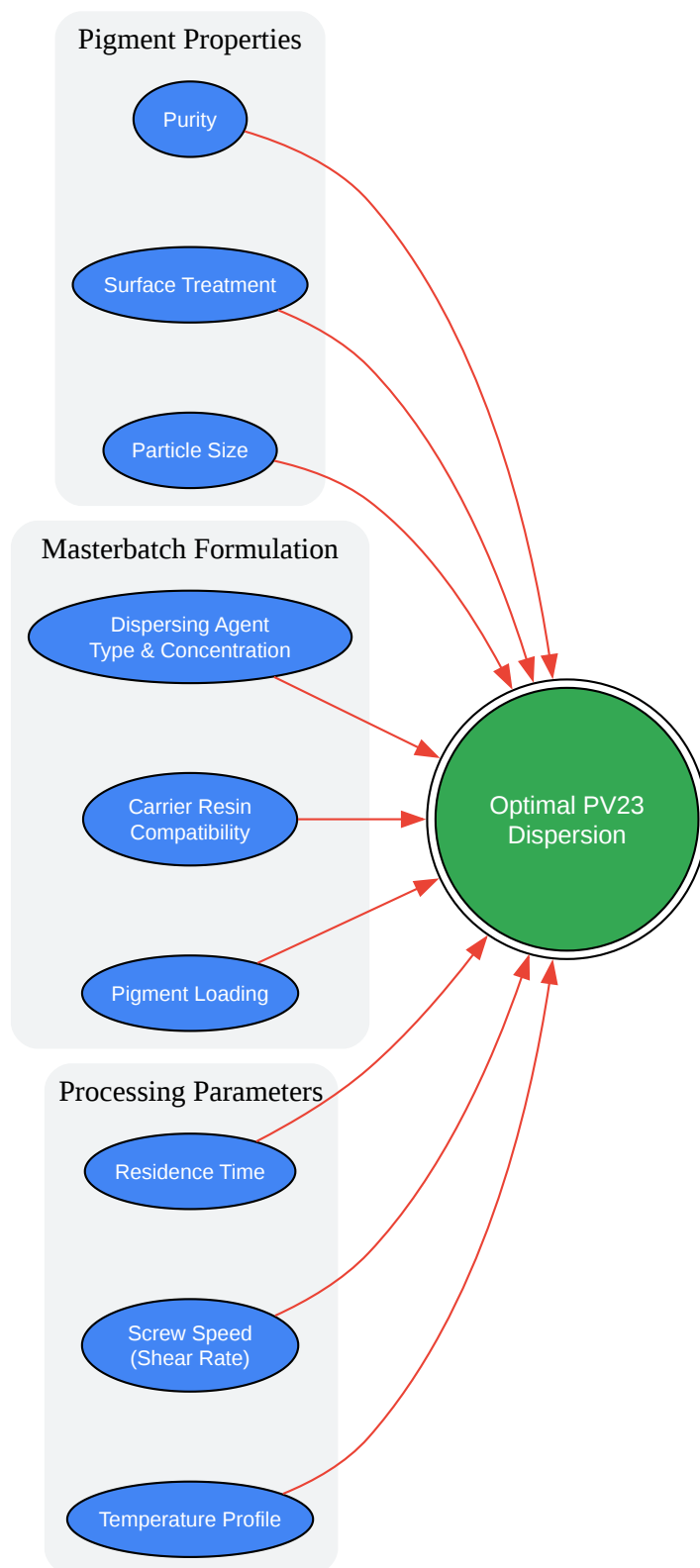
- Measure the color of the sample plaques and a standard plaque. The spectrophotometer will provide colorimetric data (e.g., Lab* values).[\[20\]](#)
- Data Analysis: Compare the color strength of the sample to the standard. The relative color strength is typically expressed as a percentage.

Mandatory Visualizations



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Caption: Experimental workflow for dispersing **Pigment Violet 23** in plastics.



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Caption: Key factors influencing the dispersion of **Pigment Violet 23** in plastics.

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